molecular formula C6H12ClNO4 B8233892 Carboxymethyl(3-carboxypropyl)azanium;chloride

Carboxymethyl(3-carboxypropyl)azanium;chloride

Cat. No.: B8233892
M. Wt: 197.62 g/mol
InChI Key: IGPLPDLLSUUIEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxymethyl(3-carboxypropyl)azanium;chloride can be synthesized through the reaction of trimethylamine with 3-chloropropionic acid, followed by the addition of hydrochloric acid to form the chloride salt. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Carboxymethyl(3-carboxypropyl)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carboxymethyl(3-carboxypropyl)azanium;chloride has diverse applications in scientific research:

Mechanism of Action

Carboxymethyl(3-carboxypropyl)azanium;chloride exerts its effects primarily through its role as an intermediate metabolite in the gut microbial metabolism of L-carnitine to trimethylamine N-oxide (TMAO). This pathway involves the conversion of L-carnitine to γ-butyrobetaine, which is then further metabolized to TMAO. TMAO has been associated with cardiovascular diseases, making this compound a significant marker in related studies .

Comparison with Similar Compounds

Similar Compounds

    γ-Butyrobetaine hydrochloride: Another intermediate in the L-carnitine metabolism pathway.

    Trimethylamine N-oxide (TMAO): The final product in the metabolic pathway involving Carboxymethyl(3-carboxypropyl)azanium;chloride.

    Deoxycarnitine hydrochloride: A related compound in the metabolic pathway.

Uniqueness

This compound is unique due to its specific role as an intermediate metabolite in the gut microbial metabolism of L-carnitine. Its involvement in cardiovascular health research and its applications in antimicrobial fabric production highlight its distinct properties and potential .

Properties

IUPAC Name

carboxymethyl(3-carboxypropyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c8-5(9)2-1-3-7-4-6(10)11;/h7H,1-4H2,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPLPDLLSUUIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C[NH2+]CC(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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